![molecular formula C10H11N3 B3031655 2-[(1-Imidazolyl)methyl]aniline CAS No. 61292-50-0](/img/structure/B3031655.png)
2-[(1-Imidazolyl)methyl]aniline
Overview
Description
2-[(1-Imidazolyl)methyl]aniline is a chemical compound that features an imidazole ring attached to a benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Imidazolyl)methyl]aniline typically involves the reaction of imidazole with benzyl chloride to form 1-benzylimidazole, which is then subjected to a reduction process to yield this compound. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-[(1-Imidazolyl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the imidazole or aniline moieties.
Substitution: Substituted imidazole or aniline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
2-[(1-Imidazolyl)methyl]aniline has been investigated for its potential as a pharmaceutical agent. Its imidazole structure is known to interact with biological targets, making it a candidate for developing new drugs.
Case Study: Anticancer Activity
A study explored the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .
Biochemical Research
In biochemical applications, this compound serves as a non-ionic organic buffering agent. It is particularly useful in maintaining pH stability in cell cultures and biochemical assays.
Application in Cell Cultures
The compound is employed in cell culture media to buffer solutions within the pH range of 6 to 8.5. This buffering capacity is crucial for experiments involving sensitive biological systems .
Material Science
The unique properties of this compound extend to material science, where it can be utilized in the synthesis of novel materials with specific functionalities.
Example: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application opens avenues for creating advanced materials suitable for various industrial applications.
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent for detecting metal ions due to its ability to form stable complexes.
Example: Metal Ion Detection
A study demonstrated the use of this compound in chelation assays for detecting heavy metals in environmental samples. The compound's ability to selectively bind certain metal ions allows for sensitive detection methods .
Data Table: Summary of Applications
Application Area | Description | Notable Findings |
---|---|---|
Medicinal Chemistry | Potential drug development | Anticancer activity observed in derivatives |
Biochemical Research | Buffering agent in cell cultures | Maintains pH stability (6-8.5) |
Material Science | Enhances properties of polymers | Improved thermal stability and mechanical strength |
Analytical Chemistry | Reagent for metal ion detection | Selective binding for sensitive detection |
Mechanism of Action
The mechanism of action of 2-[(1-Imidazolyl)methyl]aniline involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(1-Imidazolyl)methyl]phenol: Similar structure with a hydroxyl group instead of an amino group.
2-[(1-Imidazolyl)methyl]pyridine: Similar structure with a pyridine ring instead of a benzene ring.
1-Benzylimidazole: Precursor in the synthesis of 2-[(1-Imidazolyl)methyl]aniline.
Uniqueness: this compound is unique due to the presence of both an imidazole ring and an aniline moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in synthetic chemistry and biological research.
Biological Activity
2-[(1-Imidazolyl)methyl]aniline, also known as a derivative of imidazole, has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure combines an imidazole ring with an aniline moiety, which imparts distinct biological properties. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHN. The compound features an imidazole ring connected to a benzene ring via a methylene bridge. This structural configuration is critical for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, enhancing its role in catalysis and coordination chemistry. Additionally, it has been shown to interact with biological macromolecules, potentially modulating their activity. The specific pathways depend on the context of use, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Antifungal Properties : Research has demonstrated its efficacy against fungi, making it a potential candidate for antifungal drug development.
- Pharmaceutical Applications : The compound is being investigated as a pharmaceutical intermediate in drug design and development.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of different imidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
-
Antifungal Activity :
- Another research effort focused on the antifungal properties of imidazole derivatives. The findings revealed that this compound inhibited the growth of Candida species effectively, indicating its promise in treating fungal infections.
- Pharmacokinetic Studies :
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
2-[(1-Imidazolyl)methyl]phenol | Imidazole + Phenol | Moderate antibacterial activity |
2-[(1-Imidazolyl)methyl]pyridine | Imidazole + Pyridine | Stronger antifungal properties |
1-Benzylimidazole | Imidazole + Benzene | Limited biological activity |
This table illustrates how the presence of both an imidazole ring and an aniline moiety in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(imidazol-1-ylmethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGCFYAOEWCKHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545147 | |
Record name | 2-[(1H-Imidazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61292-50-0 | |
Record name | 2-[(1H-Imidazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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